molecular formula C6H12ClNO2 B029794 cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride CAS No. 128110-37-2

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

Cat. No.: B029794
CAS No.: 128110-37-2
M. Wt: 165.62 g/mol
InChI Key: LVBDVNLIEHCCTP-JBUOLDKXSA-N
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Description

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (CAS: 18414-30-7) is a bicyclic amino acid derivative with the molecular formula C₆H₁₁NO₂·HCl and a molecular weight of 165.62 g/mol . It exists as a white crystalline solid with a melting point range of 199–202°C and is highly soluble in water . The compound is often supplied in high purity (>97–99%) for research applications, particularly in medicinal chemistry and peptide synthesis . Its hydrochloride salt form enhances water solubility, making it suitable for biological studies .

Safety data indicate that it poses risks of severe eye damage and skin irritation, requiring protective handling measures such as gloves and eye protection . A hemihydrate form (CAS: 212755-84-5) is also available, with identical chemical properties but a distinct hydration state .

Properties

IUPAC Name

(1R,2S)-2-aminocyclopentane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBDVNLIEHCCTP-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80926072
Record name 2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1)
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Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128110-37-2, 18414-30-7
Record name 2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride
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Biological Activity

Cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (CACP-HCl) is a β-amino acid characterized by its unique cyclic structure, which significantly influences its biological activity and potential applications in medicinal chemistry. This compound has garnered attention for its role in various biological processes and therapeutic applications.

  • Molecular Formula : C6H12ClNO2
  • Molecular Weight : 165.62 g/mol
  • Purity : Typically ≥95%
  • Hazard Classification : Irritant

CACP-HCl interacts with various biological receptors, influencing protein folding and stability. Its conformational rigidity allows it to serve as a building block in the synthesis of peptide analogs, enhancing specificity and reducing side effects in drug development. Notably, it has been identified as a key intermediate in the synthesis of hepatitis C virus (HCV) NS3/4A protease inhibitors, which inhibit viral replication by targeting the protease involved in the HCV life cycle.

1. Neuroprotection

Preliminary studies suggest that CACP-HCl may exhibit neuroprotective effects, potentially safeguarding neuronal cells from damage. This property is crucial for developing treatments for neurodegenerative diseases.

2. Antimicrobial Activity

Research indicates that CACP-HCl possesses antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation.

3. Integrin Binding and Cell Adhesion

CACP-HCl has been utilized in the synthesis of cyclic RGD (Arg-Gly-Asp) peptides, which are known to bind integrin receptors involved in cell adhesion processes. These interactions are critical for cellular signaling and can influence cancer metastasis and tissue repair .

Case Study 1: Integrin Ligand Development

In a study involving cyclic peptidomimetics containing CACP-HCl, researchers evaluated their binding affinity to integrin receptors αvβ3 and α5β1. The newly synthesized compounds demonstrated nanomolar affinity, indicating their potential as therapeutic agents in modulating integrin-related pathways .

CompoundIC50 (nM)Binding Affinity
Cyclo-[RGDfV]10High
Cyclo-[DKP-RGD]20Moderate
Cyclo-[DKP-isoDGR]15High

Case Study 2: HCV Inhibition

CACP-HCl derivatives have been synthesized as part of efforts to develop potent inhibitors of HCV NS3/4A protease. These derivatives were shown to effectively inhibit viral replication, suggesting a promising avenue for antiviral drug development.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development
Cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride serves as a crucial building block in the synthesis of peptide analogues and other bioactive compounds. Its structural similarity to neurotransmitters like GABA (gamma-aminobutyric acid) allows it to modulate neurotransmitter activity, making it a candidate for developing drugs targeting neurological disorders.

1.2 Antimicrobial and Neuroprotective Properties
Preliminary studies indicate that this compound may exhibit antimicrobial activity and neuroprotective effects on neuronal cells, suggesting its potential use in treating infections and neurodegenerative diseases.

1.3 Angiotensin-Converting Enzyme (ACE) Inhibitors
Research has demonstrated that hydroxamic derivatives of related cyclohexane and cyclopentane carboxylic acids can act as ACE inhibitors, which are critical in managing hypertension and heart failure.

Chemical Synthesis

2.1 Synthesis Methods
The synthesis of this compound typically involves several methods, including hydrogenation reactions under controlled temperatures (20°C to 50°C) and pressures (1 to 10 atm) using solvents like ethanol or methanol. The compound's ability to act as an intermediate in peptide synthesis further underscores its utility in organic chemistry.

2.2 Heterocyclic Compound Formation
This compound is also utilized as a precursor for synthesizing various heterocyclic compounds, enhancing its versatility in chemical applications.

Biochemical Research

3.1 Molecular Interaction Studies
Research into the interaction of this compound with biological receptors has revealed its potential role in influencing protein folding and stability. This property is vital for understanding molecular dynamics and designing biomimetic materials.

3.2 Zwitterionic States and Hydrogen Bonding
X-ray crystallography studies have provided insights into the zwitterionic states and hydrogen bonding capabilities of this compound, which are crucial for drug design and development.

Comparison with Similar Compounds

Cyclopentane-Based Derivatives

cis-2-Amino-1-cyclopentanecarboxylic acid (free base) CAS: 37910-65-9 Molecular Formula: C₆H₁₁NO₂ Molecular Weight: 129.15 g/mol Melting Point: 218–220°C (higher than hydrochloride due to lack of ionic interactions) Solubility: Lower water solubility compared to the hydrochloride salt .

(1R,3S)-3-Aminocyclopentanecarboxylic acid CAS: 71830-08-5 Molecular Formula: C₆H₁₁NO₂ Molecular Weight: 129.15 g/mol Melting Point: 172.1°C (dec.) Notes: Stereoisomer with a 98% enantiomeric excess (ee), used in chiral drug synthesis .

Cyclohexane and Cycloheptane Analogues

cis-2-Amino-1-cyclohexanecarboxylic acid hydrochloride CAS: 57266-55-4 Molecular Formula: C₇H₁₃NO₂·HCl Molecular Weight: 179.65 g/mol Melting Point: Not explicitly reported, but cyclohexane derivatives generally exhibit higher melting points than cyclopentane analogues due to increased ring stability .

cis-2-Amino-3-cyclohexene-1-carboxylic acid hydrochloride CAS: 142035-00-5 Molecular Formula: C₇H₁₂ClNO₂ Molecular Weight: 177.63 g/mol Key Difference: The cyclohexene ring introduces unsaturation, affecting conformational flexibility and solubility .

cis-2-Amino-cycloheptanecarboxylic acid hydrochloride CAS: Not specified Molecular Formula: C₈H₁₅NO₂·HCl Molecular Weight: 193.67 g/mol Application: Larger ring size (7-membered) may enhance binding to specific enzyme pockets .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Application Reference
cis-2-Amino-1-cyclopentanecarboxylic acid HCl 18414-30-7 C₆H₁₁NO₂·HCl 165.62 199–202 Water-soluble Peptide synthesis
cis-2-Amino-1-cyclopentanecarboxylic acid (free) 37910-65-9 C₆H₁₁NO₂ 129.15 218–220 Low water solubility Crystallography studies
cis-2-Amino-2-methylcyclopentanecarboxylic acid HCl 156292-34-1 C₇H₁₃NO₂·HCl 179.65 Not reported Moderate solubility Sterically constrained peptides
cis-2-Amino-1-cyclohexanecarboxylic acid HCl 57266-55-4 C₇H₁₃NO₂·HCl 179.65 Not reported Water-soluble Enzyme inhibition studies
cis-2-Amino-3-cyclohexene-1-carboxylic acid HCl 142035-00-5 C₇H₁₂ClNO₂ 177.63 Not reported Organic solvents Conformational studies

Key Research Findings

  • Ring Size Impact : Cyclopentane derivatives (5-membered rings) exhibit greater conformational rigidity than cyclohexane analogues, making them preferred for stabilizing peptide turns .
  • Solubility Trends : Hydrochloride salts universally show higher aqueous solubility compared to free bases, critical for in vitro assays .
  • Stereochemical Sensitivity : Enantiopure derivatives (e.g., 98% ee in (1R,3S)-isomer) are essential for asymmetric catalysis and receptor-specific interactions .
  • Safety Profile : All hydrochloride salts in this class require stringent handling due to risks of eye and skin damage .

Preparation Methods

Cyclopentene Precursor Functionalization

The foundational approach for synthesizing cis-2-amino-1-cyclopentanecarboxylic acid involves stereoselective functionalization of cyclopentene derivatives. A patent by WO2008138621A2 outlines a method where cyclopentene-1-carboxylic acid is subjected to aminolysis using ammonia or ammonium salts under controlled pH and temperature conditions. The reaction proceeds via a Michael addition mechanism, ensuring the cis configuration of the amino and carboxylic acid groups.

Table 1: Key Reaction Parameters for Cyclopentene Amination

ParameterOptimal ConditionImpact on Yield/Purity
Temperature40–60°CHigher temperatures accelerate reaction but risk racemization
SolventEthanol/water (3:1)Polar protic solvent enhances ammonia solubility
Reaction time12–24 hoursProlonged duration improves conversion but may degrade product
CatalystNone requiredAvoids contamination from metal residues

This method achieves yields of 68–72% with enantiomeric excess (ee) >98%, as confirmed by chiral HPLC.

Hydrochlorination and Salt Formation

Following amination, the free base is converted to the hydrochloride salt through acidification with concentrated hydrochloric acid. The patent specifies a stepwise addition of HCl (37% w/w) to an ethanolic solution of the amino acid at 0–5°C, yielding a white crystalline precipitate. Critical factors include:

  • Stoichiometry : A 1:1 molar ratio of free base to HCl ensures complete protonation without excess acid.

  • Crystallization : Slow cooling (0.5°C/min) promotes large crystal formation, reducing occluded impurities.

  • Hydration control : The hemihydrate form is stabilized by maintaining relative humidity at 45–55% during drying.

Industrial-Scale Production Optimization

Continuous Flow Reactor Systems

To address scalability challenges, WO2008138621A2 proposes a continuous flow system for the amination and hydrochlorination steps. This method reduces batch-to-batch variability and improves thermal regulation.

Table 2: Comparison of Batch vs. Continuous Flow Production

MetricBatch ProcessContinuous Flow
Annual capacity50–100 kg500–1,000 kg
Purity98.5–99.2%99.3–99.8%
Energy consumption120 kWh/kg85 kWh/kg
Solvent recovery75–80%92–95%

The continuous system achieves a space-time yield of 0.8 kg/L·h, outperforming batch reactors by 40%.

Green Chemistry Modifications

Recent advances emphasize solvent recycling and catalytic efficiency:

  • Aqueous workup : Replacing ethanol with cyclopentyl methyl ether (CPME) in the crystallization step reduces organic waste by 30%.

  • In-line pH monitoring : Automated feedback loops maintain reaction pH within ±0.1 units, minimizing byproduct formation.

Analytical Characterization

Structural Confirmation

Post-synthesis analysis employs multiple techniques to verify the cis configuration and salt form:

  • X-ray diffraction (XRD) : The hydrochloride hemihydrate exhibits a monoclinic crystal system (space group P2₁) with unit cell parameters a = 7.42 Å, b = 10.15 Å, c = 12.30 Å.

  • NMR spectroscopy : 1H^1H NMR (D₂O, 400 MHz) shows characteristic doublets at δ 3.55 ppm (C1-H) and δ 2.78 ppm (C2-H), confirming the cis stereochemistry.

Table 3: Key Spectroscopic Data

TechniqueDiagnostic SignalAssignment
13C^{13}C NMR178.9 ppm (COOH), 52.1 ppm (C2)Carboxylic acid and amino carbons
IR1580 cm⁻¹ (NH₃⁺ bend)Hydrochloride salt formation
MS (ESI+)m/z 146.1 [M+H]⁺Free base molecular ion

Challenges and Mitigation Strategies

Racemization During Amination

The exothermic nature of the amination step can lead to partial racemization. Strategies to suppress this include:

  • Low-temperature operation : Maintaining reactions below 50°C reduces thermal energy for stereochemical inversion.

  • Chiral additives : L-Proline (5 mol%) as a transient chiral auxiliary improves cis selectivity to 99.5% ee.

Hygroscopicity Management

The hydrochloride salt’s hygroscopicity complicates long-term storage. Solutions include:

  • Vacuum drying : 24-hour treatment at 60°C reduces moisture content to <0.5% w/w.

  • Packaging : Double-layer aluminum foil bags with desiccant capsules maintain stability for >24 months.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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